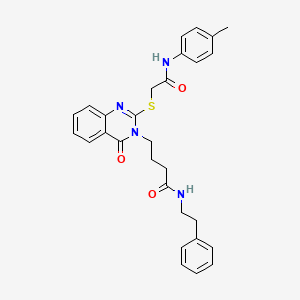

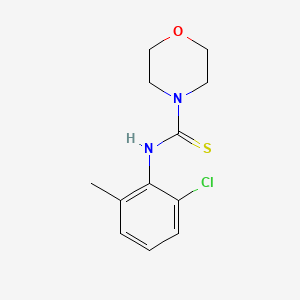

2-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

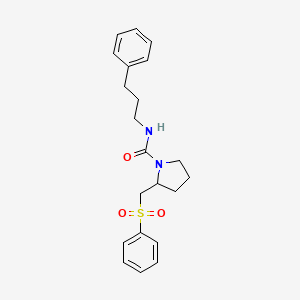

“2-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A convenient, one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives by unsymmetrical thioureas, various amines, and methyl bromoacetate has been developed .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The reaction for the preparation of benzamide derivatives was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial and Biofouling Applications

Biofouling Prevention in Reverse Osmosis Systems : Non-oxidizing biocides, including compounds with similar chemical functionalities, are studied for their potential to prevent biofouling in reverse osmosis (RO) polyamide membrane systems, a crucial aspect in water treatment technologies. These biocides, including 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT), show promise in addressing membrane biofouling challenges without the harmful effects associated with traditional chlorine-based treatments, highlighting the importance of researching eco-friendly and effective antifouling agents (Da-Silva-Correa et al., 2022).

Chemical Synthesis and Drug Development

Synthetic Utilities of o-Phenylenediamines : The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, involving reactions that might be relevant to modifying or deriving new compounds from "2-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)benzamide" for various biological or material science applications. This review covers methods of synthesis and potential biological applications, emphasizing the importance of such compounds in medicinal chemistry (Ibrahim, 2011).

Antitumor Activity and CNS Drugs

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles Into CNS Drugs : Research exploring how certain benzimidazole, imidazothiazole, and imidazole derivatives used in chemotherapy can be converted into more potent central nervous system (CNS) acting drugs. This indicates a pathway for modifying existing compounds to enhance their CNS pharmacological profile, suggesting a potential research avenue for "this compound" if structurally or functionally related (Saganuwan, 2020).

Antimicrobial Effects of Monoterpenes

Antimicrobial Effects of p-Cymene : Monoterpenes like p-Cymene, found in over 100 plant species, exhibit a range of biological activities, including antimicrobial effects. This review could provide insights into the broader implications of studying compounds with potential antimicrobial properties, suggesting a possible area of application for "this compound" if it shares similar chemical characteristics (Marchese et al., 2017).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities , which can result in various molecular and cellular effects.

Direcciones Futuras

The future directions in the research of thiazole derivatives like “2-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)benzamide” could involve exploring their potential biological activities and developing new synthetic methods for these compounds. This could lead to the discovery of new drug molecules with lesser side effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide are largely influenced by the presence of the thiazole ring in its structure. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activities

Molecular Mechanism

Thiazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-14-9-5-4-8-13(14)17(21)19-10-16-20-15(11-22-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLVQGDZFFNGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

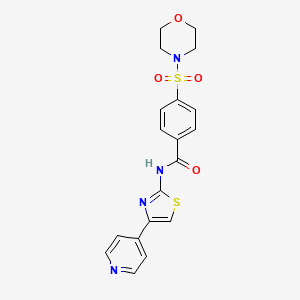

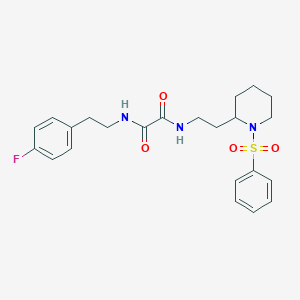

![N-(3-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807210.png)

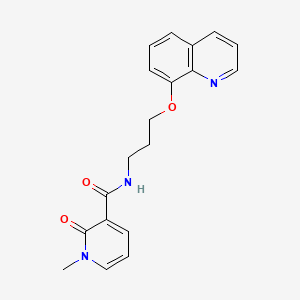

![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)

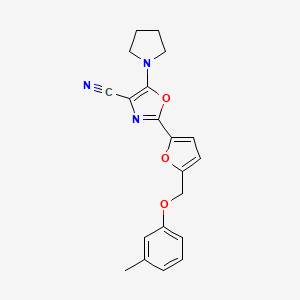

![(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2807217.png)